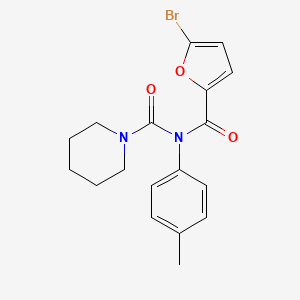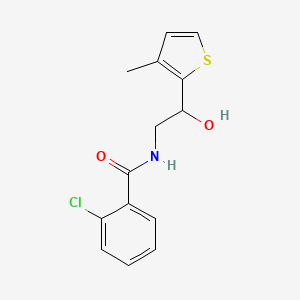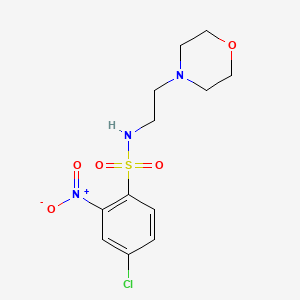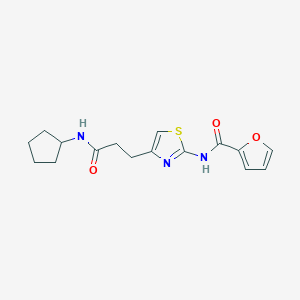![molecular formula C17H13N5O2S B2795543 3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-31-8](/img/structure/B2795543.png)
3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule’s structure is characterized by several key features. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[d]thiazole ring is a fused ring system containing a benzene ring and a thiazole ring . The pyrazine ring is a six-membered ring with two nitrogen atoms.Applications De Recherche Scientifique
Antibacterial Activity
Thiazole derivatives, including our compound of interest, exhibit antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazoles and evaluated their efficacy against bacterial strains. These compounds can potentially serve as novel antibacterial agents, contributing to the fight against infectious diseases .
Antifungal Potential
The same thiazole scaffold has demonstrated antifungal activity. By modifying substituents at specific positions, scientists aim to enhance the compound’s effectiveness against fungal pathogens. Investigating its mode of action and optimizing its structure could lead to valuable antifungal drugs .
Anti-Inflammatory Effects
Thiazoles have been explored for their anti-inflammatory properties. Our compound may inhibit inflammatory pathways, making it relevant for conditions such as arthritis, asthma, and other inflammatory disorders. Further studies are needed to elucidate its mechanisms .
Antitumor Properties
Compounds containing the thiazole ring have shown promise as antitumor agents. Researchers investigate their impact on cancer cell lines, aiming to develop targeted therapies. Our compound’s unique structure could contribute to this field .
Antiviral Applications
Thiazoles also exhibit antiviral activity. By understanding how our compound interacts with viral proteins or nucleic acids, scientists can design potent antiviral drugs. This area is particularly relevant given the ongoing global health challenges .
Environmental Considerations
Beyond human health, researchers explore the environmental impact of compounds like ours. Assessing its biodegradability, toxicity, and persistence in ecosystems informs decisions about its safe use and disposal.
Orientations Futures
The compound “3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” and similar compounds could be of interest in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the potential biological activities of this compound and its derivatives.
Propriétés
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c18-9-13-15(20-7-6-19-13)24-11-5-8-22(10-11)17(23)16-21-12-3-1-2-4-14(12)25-16/h1-4,6-7,11H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHIHIYUYJYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2795467.png)
![(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2795468.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)

![5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2795476.png)



